2,3,8,8a-Tetrahydro-7-(4-methoxyphenyl)-6-phenyl-5(1H)-indolizinone

Enantioselective cytotoxicity Colon cancer Chiral resolution

2,3,8,8a-Tetrahydro-7-(4-methoxyphenyl)-6-phenyl-5(1H)-indolizinone (racemic; also designated NSC 707904) belongs to the 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one class, a synthetic scaffold inspired by the seco-phenanthroindolizidine alkaloid tyloindicine I. The compound carries an unsubstituted phenyl ring at C6 (southern) and a 4-methoxyphenyl ring at C7 (northern) on the bicyclic lactam core.

Molecular Formula C21H21NO2
Molecular Weight 319.4 g/mol
Cat. No. B13774467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,8,8a-Tetrahydro-7-(4-methoxyphenyl)-6-phenyl-5(1H)-indolizinone
Molecular FormulaC21H21NO2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)N3CCCC3C2)C4=CC=CC=C4
InChIInChI=1S/C21H21NO2/c1-24-18-11-9-15(10-12-18)19-14-17-8-5-13-22(17)21(23)20(19)16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3
InChIKeyKQFPTEUZYOCIGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,8,8a-Tetrahydro-7-(4-methoxyphenyl)-6-phenyl-5(1H)-indolizinone: A 6,7-Diaryl-Tetrahydroindolizinone Lead with Sub-Micromolar Colon Cancer Cytotoxicity


2,3,8,8a-Tetrahydro-7-(4-methoxyphenyl)-6-phenyl-5(1H)-indolizinone (racemic; also designated NSC 707904) belongs to the 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one class, a synthetic scaffold inspired by the seco-phenanthroindolizidine alkaloid tyloindicine I [1]. The compound carries an unsubstituted phenyl ring at C6 (southern) and a 4-methoxyphenyl ring at C7 (northern) on the bicyclic lactam core. This specific substitution pattern was identified as the most potent arrangement within a focused library, exhibiting an IC₅₀ of 0.39 μM against the HCT‑116 colon cancer cell line, and was the only analog in that series to demonstrate promising in vivo activity in the NCI mouse hollow-fiber assay [2]. The compound also displays stereochemistry-dependent cytotoxicity: only the (R)-enantiomer is appreciably active (IC₅₀ = 0.2 μM), while the (S)-enantiomer is essentially inactive [3].

Why 2,3,8,8a-Tetrahydro-7-(4-methoxyphenyl)-6-phenyl-5(1H)-indolizinone Cannot Be Replaced by a Generic 6,7-Diaryl-Tetrahydroindolizinone


The cytotoxicity of 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones is exquisitely sensitive to the nature, position, and stereochemistry of substituents on both aromatic rings. Introduction of even a single chlorine or methoxy group on the southern (C6) phenyl ring erodes potency by 8‑ to 33‑fold [1]. Replacing the C6 phenyl with heteroaromatic rings such as thiophene or furan generally diminishes activity, with only select thiomethyl variants retaining sub‑micromolar potency [2]. Moreover, stereochemical configuration at the 8a position is a binary determinant of activity: the (R)-enantiomer (IC₅₀ = 0.2 μM) is over 200‑fold more cytotoxic than the (S)-enantiomer [3]. These steep structure–activity relationships mean that seemingly minor structural deviations from the precise 6‑phenyl‑7‑(4‑methoxyphenyl) substitution pattern and (R)‑stereochemistry can ablate biological activity, making generic substitution within this chemotype scientifically unjustifiable without explicit comparative data.

Product-Specific Quantitative Evidence Guide: 2,3,8,8a-Tetrahydro-7-(4-methoxyphenyl)-6-phenyl-5(1H)-indolizinone vs. Closest Analogs


Enantiomer-Dependent Cytotoxicity: (R)-Enantiomer (IC₅₀ 0.2 μM) vs. (S)-Enantiomer (Inactive) in HCT‑116 Colon Cancer Cells

The racemic compound (±)-2 was separated into its pure enantiomers, and each was assayed for cytotoxicity against the HCT‑116 colon cancer cell line. The (R)-enantiomer displayed an IC₅₀ of 0.2 μM, while the (S)-enantiomer exhibited less than 1 % of the activity of the racemate, demonstrating that essentially all cytotoxic activity resides in the (R)-configuration [1]. This stereochemical dependence indicates a chiral recognition element at the biological target.

Enantioselective cytotoxicity Colon cancer Chiral resolution

Southern Ring Substitution Intolerance: Parent (IC₅₀ 0.39 μM) vs. 4‑Chloro Analog (IC₅₀ 13 μM) and 4‑Methoxy Analog (IC₅₀ 3.2 μM) in HCT‑116

Within the parent 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one library, compound 12 (6‑phenyl, 7‑(4‑methoxyphenyl)) was the most potent member with an IC₅₀ of 0.39 μM against HCT‑116. Introduction of a 4‑chloro substituent on the southern phenyl ring (analog 13) increased the IC₅₀ to 13 μM (33‑fold loss). A 4‑methoxy substituent (analog 14) gave an IC₅₀ of 3.2 μM (8‑fold loss) [1]. This demonstrates that the unsubstituted southern phenyl ring is a critical structural requirement for maximal potency.

Structure–activity relationship Aryl substitution Cytotoxicity screening

Heteroaromatic C6 Replacement Penalty: Parent (IC₅₀ 0.39 μM) vs. 2‑Thiophene (IC₅₀ 5.0 μM) and 3‑Thiophene (IC₅₀ 1.5 μM) in HCT‑116

A subsequent heteroaromatic analog library replaced the C6 phenyl ring of the parent compound with various heterocycles while retaining the 7‑(4‑methoxyphenyl) group. The 2‑thiophene analog (3e) showed an IC₅₀ of 5.0 μM (13‑fold less potent than parent), and the 3‑thiophene analog (3f) gave an IC₅₀ of 1.5 μM (4‑fold less potent). Only the thiomethyl‑substituted thiophene analogs (3k, IC₅₀ = 0.27 μM; 3l, IC₅₀ = 0.60 μM) approached or matched the parent's potency [1]. This establishes that C6‑phenyl is not casually replaceable by simple heteroaromatic bioisosteres without additional thiomethyl modification.

Heteroaromatic analog Bioisostere evaluation Cytotoxicity

Northern Ring Substitution Sensitivity: 4‑Methoxy (IC₅₀ 0.39 μM) vs. 4‑Hydroxy (IC₅₀ 9 μM) and 4‑Benzyloxy (IC₅₀ 8.9 μM) in HCT‑116

SAR studies at the northern (C7) aromatic ring revealed that the 4‑methoxy group is optimal. Replacement with a 4‑hydroxy group (analog 24) reduced potency 23‑fold (IC₅₀ = 9 μM), and the 4‑benzyloxy analog (25) was similarly compromised (IC₅₀ = 8.9 μM) [1]. This pattern indicates that both hydrogen‑bond donors and increased steric bulk at the para position of the northern ring are detrimental, making the 4‑methoxy substituent a carefully balanced electronic/lipophilic requirement.

Northern aryl SAR Hydrogen-bonding effects Lipophilicity

In Vivo Antitumor Activity: Parent Compound Active in NCI Mouse Hollow Fiber Assay; No Other Library Member Reported Active

Among the entire 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one library of 23 analogs, only the parent compound 12 (NSC 707904) demonstrated promising in vivo activity in the NCI mouse hollow fiber assay, achieving an SC score of 8 [1]. The same compound also showed selective cytotoxicity toward colon cancer and leukemia cell lines in the NCI‑60 panel [2]. No other analog in the series, including the equipotent thiomethyl‑thiophene derivatives, has been reported with in vivo hollow fiber data, making the in vivo validation a unique differentiator for the parent scaffold.

In vivo efficacy Hollow fiber assay Colon cancer xenograft

Novel Mechanism of Action: Negative COMPARE Analysis Differentiates from Known Cytotoxic Agents

A COMPARE analysis performed by the NCI Developmental Therapeutics Program on compound 12 (NSC 707904) yielded a negative result, indicating that its cytotoxicity pattern across the NCI‑60 cell line panel does not correlate with any known class of anticancer agents [1]. This strongly suggests a novel, as‑yet‑unidentified mechanism of action, differentiating it from standard tubulin inhibitors, DNA‑damaging agents, and kinase inhibitors that populate the same therapeutic space. In contrast, many related phenanthroindolizidine alkaloids (e.g., tylophorine analogs) act via known translational inhibition or tubulin interaction mechanisms.

COMPARE analysis Mechanism of action Drug resistance

Highest-Value Application Scenarios for 2,3,8,8a-Tetrahydro-7-(4-methoxyphenyl)-6-phenyl-5(1H)-indolizinone Based on Comparative Evidence


Enantioselective Chemical Probe for Chiral Target Engagement Studies in Colon Cancer

The >200‑fold difference in HCT‑116 cytotoxicity between the (R)-enantiomer (IC₅₀ = 0.2 μM) and the (S)-enantiomer (inactive) makes this compound pair an ideal enantiomeric probe set for target deconvolution studies [1]. The inactive (S)-enantiomer serves as a perfect negative control, enabling researchers to distinguish on‑target cytotoxicity from off‑target effects in pull‑down, CETSA, or photoaffinity labeling experiments.

Lead Scaffold for Structure‑Based Optimization Targeting a Novel Anticancer Mechanism

With a negative NCI COMPARE profile [2] and sub‑micromolar potency (IC₅₀ = 0.39 μM racemate; 0.2 μM (R)-enantiomer), this compound is a validated starting point for medicinal chemistry campaigns aimed at exploiting a novel anticancer target. The extensive SAR data available for both northern and southern ring substitutions [3][4] provide a clear map of permissible chemical space, while the in vivo hollow fiber activity [5] de‑risks early translation.

Reference Standard for 6,7-Diaryl-Tetrahydroindolizinone Library Screening and Quality Control

As the most potent and most thoroughly characterized member of its chemotype—with published IC₅₀ values against HCT‑116, NCI‑60 selectivity data, and defined stereochemical requirements [3][5]—this compound serves as the essential positive control for any new 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one library screen. Its use ensures inter‑laboratory reproducibility and enables meaningful cross‑study potency comparisons.

Negative Control Excluded: Avoid the (S)-Enantiomer or Rac-Compound for In Vivo Proof‑of‑Concept

Given that the (S)-enantiomer is essentially inactive [1] and that all published in vivo data pertains to the racemate or the (R)-enantiomer, procurement of the wrong stereoisomer for in vivo PD or efficacy studies will yield negative results that are mechanistically uninformative. Any study requiring biological activity must specify the (R)-enantiomer or, at minimum, the racemate with explicit acknowledgment of the 2‑fold potency dilution relative to the pure active enantiomer.

Quote Request

Request a Quote for 2,3,8,8a-Tetrahydro-7-(4-methoxyphenyl)-6-phenyl-5(1H)-indolizinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.